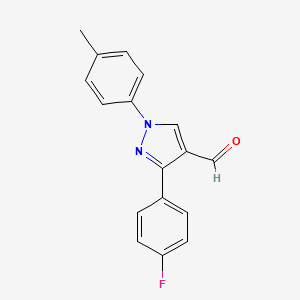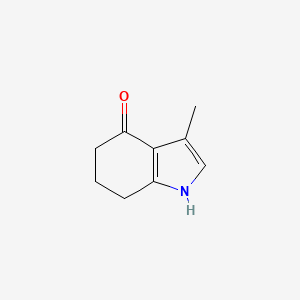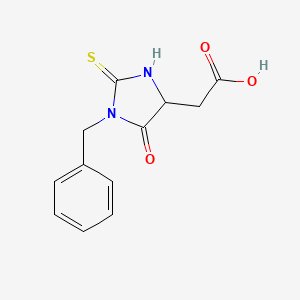
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid” is a chemical compound with the CAS Number: 52730-34-4 . It has a molecular weight of 264.3 . The IUPAC Name for this compound is (1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)acetic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Anticancer Activity
Thiazolidine derivatives, including our compound of interest, have been extensively studied for their anticancer properties. The presence of sulfur in the thiazolidine ring enhances pharmacological activity, making these compounds potential candidates for cancer treatment. Researchers have been exploring various synthetic approaches to improve the selectivity, purity, and yield of these compounds, aiming to develop next-generation drug candidates with multifunctional properties and enhanced activity .
Antimicrobial and Antifungal Applications
The antimicrobial properties of thiazolidine derivatives are well-documented. Specific derivatives have been synthesized and evaluated for their in vitro fungicidal activity against various strains such as R. solani and A. solani. The structural flexibility of thiazolidine allows for the design of compounds with targeted antimicrobial activity, which is crucial in the development of new antibiotics .
Anti-inflammatory and Analgesic Effects
Thiazolidine derivatives exhibit significant anti-inflammatory and analgesic activities. These properties make them valuable in the treatment of chronic inflammatory diseases and as components in pain management therapies. The development of thiazolidine-based drugs could lead to more effective treatments with fewer side effects compared to traditional anti-inflammatory medications .
Antidiabetic Potential
The thiazolidine nucleus is a key component in several antidiabetic drugs. Its derivatives have been shown to possess hypoglycemic activity, making them promising candidates for the treatment of diabetes. Research is ongoing to enhance the pharmacokinetic profiles of these compounds to improve their efficacy as antidiabetic agents .
Neuroprotective Properties
Research has indicated that thiazolidine derivatives can have neuroprotective effects. These compounds may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving cognitive functions. The exploration of thiazolidine compounds in neurology is an emerging field with the potential for significant impact .
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives are another area of interest. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases, including aging and cancer. The development of thiazolidine-based antioxidants could lead to new preventive treatments for oxidative stress-related conditions .
Antiviral and Anti-HIV Applications
Thiazolidine derivatives have shown potential as antiviral agents, including activity against HIV. The ability to inhibit viral replication makes these compounds valuable in the search for new treatments for viral infections. The versatility of the thiazolidine ring allows for the creation of compounds that can target a wide range of viruses .
Application in Green Chemistry
The synthesis of thiazolidine derivatives aligns with the principles of green chemistry, emphasizing atom economy and cleaner reaction profiles. The use of environmentally benign methods and catalysts in the synthesis of thiazolidine compounds is an important consideration for sustainable pharmaceutical development .
Safety and Hazards
特性
IUPAC Name |
2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROWGDRHJNHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386771 |
Source


|
| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid | |
CAS RN |
52730-34-4 |
Source


|
| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

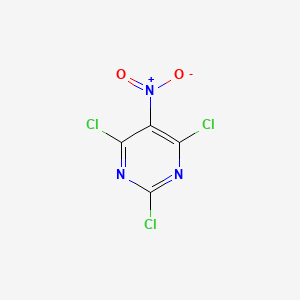
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
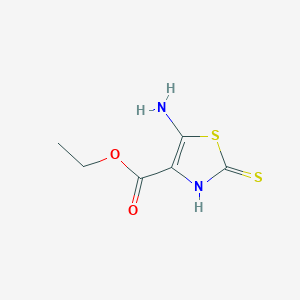
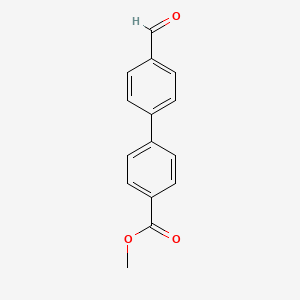
![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)
![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)
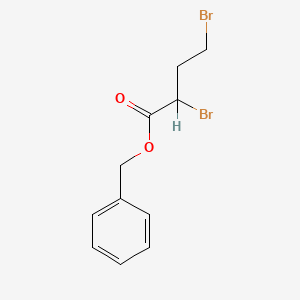

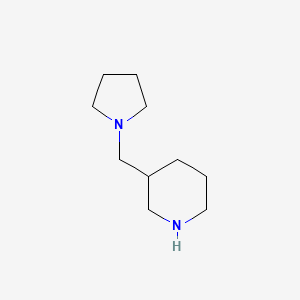

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)
